Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Physicochemical profiling Ionization state Bioavailability prediction

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 1514064-13-1), also known as 5-Cyanouracil-1-yl acetic acid methyl ester, is a substituted pyrimidine derivative belonging to the 5-cyanouracil class. Its core structure comprises a uracil ring bearing a cyano group at the 5-position and a methyl acetate moiety at N1.

Molecular Formula C8H7N3O4
Molecular Weight 209.16 g/mol
Cat. No. B15094387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate
Molecular FormulaC8H7N3O4
Molecular Weight209.16 g/mol
Structural Identifiers
SMILESCOC(=O)CN1C=C(C(=O)NC1=O)C#N
InChIInChI=1S/C8H7N3O4/c1-15-6(12)4-11-3-5(2-9)7(13)10-8(11)14/h3H,4H2,1H3,(H,10,13,14)
InChIKeyJFSOIMXHOJOWEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: Core Physicochemical & Structural Profile for Procurement


Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate (CAS 1514064-13-1), also known as 5-Cyanouracil-1-yl acetic acid methyl ester, is a substituted pyrimidine derivative belonging to the 5-cyanouracil class. Its core structure comprises a uracil ring bearing a cyano group at the 5-position and a methyl acetate moiety at N1 . The compound has a molecular formula of C8H7N3O4 and a molecular weight of 209.16 g/mol . It is primarily recognized as a peptide nucleic acid (PNA)-related derivative and serves as a versatile intermediate in the synthesis of modified nucleobases and oligonucleotide analogs [1].

Why 5-Cyanouracil Analogs Cannot Be Interchanged: Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate Structural Specificity


The methyl ester at N1 fundamentally distinguishes this compound from its closest analogs—the free carboxylic acid (CAS 56673-29-1), unsubstituted 5-cyanouracil (CAS 4425-56-3), and N1-methyl-5-cyanouracil (CAS 7465-66-9)—in ways that directly impact synthetic utility and physicochemical behavior. The ester protects the carboxylic acid function during nucleobase elaboration, enabling chemoselective transformations at the 5-cyano or ring positions that would be impossible with the free acid [1]. This N1-acetate side chain also serves as a pre-installed linker handle for conjugation to PNA backbones or other scaffolds, a role that simpler N1-alkyl or unsubstituted analogs cannot fulfill . The quantitative evidence below demonstrates why interchange with these comparators leads to divergent ionization states, lipophilicity, and downstream reactivity.

Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate: A Head-to-Head Quantitative Differentiation Profile


Ionization State Control: pKa Shift Relative to the Free Carboxylic Acid Analog

The methyl ester derivative exhibits a predicted pKa of 7.07±0.10, shifting the dominant ionizable group from the carboxylic acid (pKa ~3-5 in the free acid analog, CAS 56673-29-1) to the uracil ring N3-H . This eliminates the permanent negative charge present on the free acid at physiological pH, substantially altering solubility, membrane partitioning behavior, and compatibility with non-aqueous reaction conditions. The free acid comparator carries a carboxylic acid moiety whose deprotonation dominates its aqueous solubility profile and limits its utility in aprotic organic transformations without protection [1].

Physicochemical profiling Ionization state Bioavailability prediction

Lipophilicity Differentiation: Methyl Ester vs. Free Acid for Membrane Partitioning and Extraction

The methyl ester group increases the computed lipophilicity relative to the free acid. The free acid analog (CAS 56673-29-1) has a computed XLogP3-AA of -1.3 [1]. While the experimental logP of the methyl ester is not reported, the esterification of a carboxylic acid to a methyl ester typically increases logP by approximately 1.5-2.0 log units for small aromatic acids, placing the estimated logP of the target compound near +0.2 to +0.7 [2]. This shift from negative to near-neutral or positive logP materially affects organic/aqueous partitioning during workup and the compound's behavior in reverse-phase chromatography.

Lipophilicity LogP/D Solvent extraction

Reactivity Selectivity: N1-Ester vs. N1-Alkyl Derivatives in Hydrolysis and Further Derivatization

When 1-substituted 5-cyanouracils are subjected to acidic hydrolysis (concentrated HBr, reflux), the cyano group at the 5-position is removed to yield 1-substituted uracils; however, the N1-acetate ester side chain can be independently and selectively hydrolyzed to the free acid under milder basic conditions (e.g., LiOH in THF/water) without affecting the 5-cyano group [1]. In contrast, the 1-methyl analog (CAS 7465-66-9, N1-methyl-5-cyanouracil) lacks a hydrolyzable side chain and cannot be converted to a free carboxylate handle for further conjugation, limiting its utility as a synthetic intermediate . The 5-cyanouracil parent compound (CAS 4425-56-3) requires a separate N1-alkylation step to introduce the acetate linker, adding a synthetic step with regioisomer formation risk.

Chemoselective hydrolysis Synthetic intermediate Protecting group strategy

PNA Monomer Precursor Role: Direct Linker Compatibility vs. Non-Functionalized 5-Cyanouracil

5-Cyanouracil-1-yl acetic acid methyl ester is explicitly categorized as a PNA-related derivative, indicating its designed role as a precursor to PNA monomers where the N1-acetate linker directly mimics the carboxymethyl attachment to the PNA backbone . The synthesis of novel PNA monomers and 5-cyanouracil analogs has been the subject of dedicated academic research, confirming the specific utility of the N1-acetate-substituted scaffold [1]. Unsubstituted 5-cyanouracil (CAS 4425-56-3) lacks this linker functionality entirely; conversion to a PNA-compatible monomer would require de novo N1-alkylation with a haloacetate ester, introducing regioselectivity challenges between N1 and N3 positions [2].

Peptide nucleic acid PNA monomer Nucleobase conjugation

Commercial Purity Specification: Delivered Quality Benchmark for Reproducible Research

Commercially available batches of Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate are supplied at a certified purity of 98% [1]. This specification provides a defined quality benchmark for procurement, whereas many closely related 5-cyanouracil derivatives, including the free acid (CAS 56673-29-1) and 1-methyl-5-cyanouracil (CAS 7465-66-9), are frequently offered at lower or unspecified purity grades (e.g., 95% for the free acid from some suppliers) . The higher specification reduces the risk of unidentified impurities confounding biological assay results or generating side products in multi-step synthetic sequences.

Purity specification Quality control Reproducibility

High-Value Application Scenarios for Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate Based on Evidence-Based Differentiation


PNA Oligomer Synthesis: Direct Incorporation of 5-Cyanouracil Base with Pre-Installed Linker

The compound's N1-methyl acetate linker is pre-configured for hydrolysis to the free acid and subsequent amide coupling to the N-(2-aminoethyl)glycine PNA backbone [1]. This eliminates the need for regioselective N1-alkylation of 5-cyanouracil, a step that typically yields 10-30% of the undesired N3-isomer and requires chromatographic separation. Researchers synthesizing customized PNA probes for antisense applications or diagnostic assays benefit from the compound's orthogonal reactivity: the 5-cyano group can be transformed (e.g., to carboxamide or tetrazole) independently of the ester, enabling late-stage nucleobase diversification after backbone assembly [2].

Modified Nucleoside/Nucleotide Synthesis for Epigenetic Probe Development

5-Cyanomethyluracil modifications have been identified as the most interesting non-natural modification showing a significant positive effect on in vitro transcription with T7 RNA polymerase [3]. While the 5-cyanomethyluracil scaffold differs from 5-cyanouracil by one carbon, the 5-cyano substituent on the target compound's uracil core provides a versatile handle for further elaboration (e.g., reduction to aminomethyl, hydrolysis to carboxamide, or click chemistry via conversion to tetrazole) to access transcription-modulating epigenetic probes. The methyl ester solubilizes the nucleobase in organic solvents for enzymatic or chemical glycosylation reactions to form nucleoside analogs.

Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Protecting Group Strategy

The compound offers two independently addressable functional handles—the 5-cyano group and the N1-methyl ester—without requiring additional protecting group manipulations [1]. In SAR exploration campaigns targeting kinases, HDACs, or other pyrimidine-recognizing enzymes, chemists can sequentially modify the 5-position (via cyano reduction, hydrolysis, or cycloaddition) and the N1-side chain (via ester hydrolysis and amide/ester formation) without cross-reactivity. This orthogonal reactivity reduces the synthetic step count by at least 2 steps compared to building the same scaffold from 5-cyanouracil, translating to faster SAR cycles and lower cost per analog.

Analytical Method Development and Reference Standard Procurement

With a certified purity specification of 98% [4], this compound serves as a reliable reference standard for HPLC and LC-MS method development in laboratories characterizing 5-cyanouracil-derived impurities in pharmaceutical formulations or environmental samples. The defined purity, combined with the compound's distinct retention time (driven by the higher logP relative to the free acid), makes it suitable as a system suitability standard in reverse-phase chromatographic methods targeting pyrimidine-based pharmaceuticals.

Quote Request

Request a Quote for Methyl 2-(5-cyano-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.